2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
Description
2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-16-9-4-3-8-15(16)18(23)21(12)14-7-5-6-13(10-14)20-17(22)11-24-2/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWMVHOHVYATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
| Reaction Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 1 M HCl, reflux (6 hrs) | 2-Methoxyacetic acid + 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline | 78% | Acid-catalyzed nucleophilic acyl substitution |
| 0.5 M NaOH, 80°C (4 hrs) | Sodium 2-methoxyacetate + free amine | 85% | Base-mediated saponification |
The quinazolinone ring remains stable under these conditions due to resonance stabilization .
Nucleophilic Aromatic Substitution
The methoxy group at the para-position of the phenyl ring participates in nucleophilic substitutions under harsh conditions:
Ring Functionalization of Quinazolinone
The 3,4-dihydroquinazolin-4-one core undergoes regioselective modifications:
Oxidation
Controlled oxidation converts the dihydroquinazolinone to a fully aromatic system:
Electrophilic Substitution
The C-6/C-7 positions of the quinazolinone ring undergo halogenation:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br<sub>2</sub>/FeCl<sub>3</sub> | C-7 | 7-Bromo-2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide | 63% |
| Cl<sub>2</sub>/AlCl<sub>3</sub> | C-6 | 6-Chloro derivative | 58% |
Cross-Coupling Reactions
The aryl bromide (post-bromination) participates in palladium-catalyzed couplings:
Photochemical Reactions
UV irradiation induces dimerization via the quinazolinone’s excited state:
| Conditions | Product | Quantum Yield | Applications |
|---|---|---|---|
| UV-C (254 nm), THF, 24 hrs | Cyclobutane-linked dimer | Φ = 0.12 | Photoresponsive biomaterials |
Biotransformations
Microbial systems modify the compound’s acetamide and methoxy groups:
| Microorganism | Reaction | Product | Activity Change |
|---|---|---|---|
| Aspergillus niger | O-Demethylation | 2-Hydroxyacetamide derivative | 3× increased cytotoxicity |
| Streptomyces griseus | Hydroxylation at C-3 of quinazolinone | 3-Hydroxyquinazolinone analog | Reduced IC<sub>50</sub> against EGFR |
Stability Under Physiological Conditions
Critical degradation pathways in PBS (pH 7.4, 37°C):
| Time (hrs) | Major Degradants | Mechanism |
|---|---|---|
| 24 | 2-Methoxyacetic acid (traces) | Hydrolysis |
| 72 | Quinazolinone ring-opened product | Oxidative stress |
Key Research Findings
-
Structure-Reactivity Relationship : Electron-withdrawing groups on the phenyl ring accelerate hydrolysis (k = 0.18 hr<sup>−1</sup> vs. 0.09 hr<sup>−1</sup> for electron-donating groups) .
-
Catalytic Efficiency : Pd-NHC complexes improve Suzuki coupling yields to >95% under microwave conditions.
-
Biological Implications : Brominated derivatives show 40% higher PARP-1 inhibition than parent compound (IC<sub>50</sub> = 0.4 μM vs. 0.7 μM) .
This compound’s reactivity profile highlights its versatility as a scaffold for developing targeted therapeutics and functional materials.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. Its structure allows it to interact with specific enzymes involved in cancer cell proliferation. The quinazolinone core is known to inhibit kinases, which play a critical role in cell signaling pathways associated with cancer growth. Studies have shown that derivatives of quinazolinone compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective potency against these cells .
Mechanism of Action:
The mechanism by which 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide exerts its effects involves the inhibition of key enzymes that are critical for tumor growth. This inhibition leads to reduced proliferation and induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Applications
Antimicrobial Activity:
This compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives containing the quinazolinone structure demonstrate significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the methoxy group enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .
Potential as Antitubercular Agent:
In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, suggesting potential applications in treating tuberculosis. The ability to target specific pathways within bacteria makes this compound a candidate for further exploration in antimicrobial therapy .
Pharmaceutical Development
Lead Compound for New Therapeutics:
Due to its diverse biological activities, 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide serves as a lead compound in the development of new therapeutic agents. Researchers are exploring modifications to enhance its pharmacological properties and reduce toxicity while maintaining efficacy against targeted diseases .
Synthesis and Formulation:
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone core followed by substitution and amidation reactions. These synthetic routes can be optimized for large-scale production, ensuring high yield and purity necessary for pharmaceutical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated biochemical pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazoline: A precursor in the synthesis of the target compound.
3-aminophenylacetic acid: Another precursor used in the synthesis.
Quinazolinone derivatives: A class of compounds with similar structures and biological activities.
Uniqueness
2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both methoxy and acetamide functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 300.36 g/mol. The structural features include a methoxy group, a quinazoline moiety, and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.004 | 0.008 |
| Bacillus cereus | 0.015 | 0.030 |
| Pseudomonas aeruginosa | 0.020 | 0.040 |
These results suggest that the compound may exhibit comparable or superior activity to standard antibiotics such as ampicillin .
Anticancer Activity
Quinazoline derivatives have been studied for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, it has been reported that certain quinazoline compounds induce apoptosis in cancer cells by activating specific signaling pathways.
In a recent study, a similar derivative demonstrated IC50 values in the micromolar range against several cancer types, indicating potent cytotoxicity:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
The biological activity of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is likely attributed to its ability to interact with specific biological targets, including enzymes involved in DNA replication and repair, as well as receptors modulating cellular signaling pathways.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets. For instance, docking simulations suggest strong interactions with enzymes such as topoisomerase II and kinases involved in cancer progression .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of quinazoline derivatives showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with significant reductions in colony-forming units observed after treatment.
- Cytotoxicity Evaluation : In vitro assays using human cancer cell lines revealed that this compound led to increased rates of apoptosis compared to untreated controls, demonstrating its potential as an anticancer agent.
Q & A
Q. What crystallographic evidence supports the compound’s interaction with biological targets?
- Methodological Answer : Co-crystallization with kinases (e.g., EGFR) reveals:
- Hydrogen bonds : Between quinazolinone carbonyl and kinase backbone NH groups .
- Hydrophobic pockets : Methoxy groups occupy van der Waals contact regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
